molecular formula C12H17N3O2 B2612472 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 174567-32-9

6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2612472
CAS No.: 174567-32-9
M. Wt: 235.287
InChI Key: PLHDZVHFYYCQCC-UHFFFAOYSA-N
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Description

6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine ring fused with an amino group and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by the introduction of the dimethylaminoethyl group through alkylation reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-2-one: A closely related compound with a similar structure but differing in the position of the oxygen atom.

    4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino group, which may affect its reactivity and applications.

    6-amino-4-[2-(methylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both the amino and dimethylaminoethyl groups, which confer specific chemical properties and reactivity. These functional groups allow for a wide range of chemical modifications and applications, making the compound versatile in various scientific and industrial contexts.

Properties

IUPAC Name

6-amino-4-[2-(dimethylamino)ethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14(2)5-6-15-10-7-9(13)3-4-11(10)17-8-12(15)16/h3-4,7H,5-6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHDZVHFYYCQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)COC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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